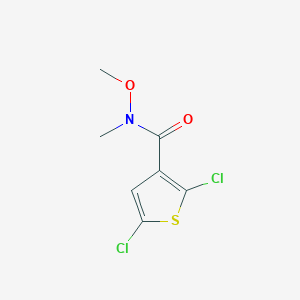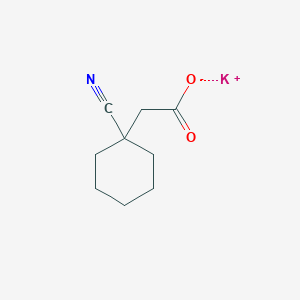
Potassium 2-(1-cyanocyclohexyl)acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Potassium Acetate in Mitochondrial Transport Mechanisms Potassium acetate is utilized in studies exploring the mechanisms of potassium transport in rat liver mitochondria. Research has demonstrated that Mg2+ depletion affects the operation of the endogenous K+/H+ antiporter, influencing potassium acetate uptake. This has implications for understanding mitochondrial bioenergetics and ion transport (Garlid et al., 1986).
2. Cyanation of Aryl Halides In organic synthesis, potassium compounds like potassium hexacyanoferrate(II) are used as cyanating agents. They facilitate the cyanation of aryl halides using palladium(II) acetate and dppf as the catalyst. This approach has demonstrated good yields and unprecedented catalyst productivities (Schareina et al., 2004).
3. Solubility Studies in Pure Solvents Potassium acetate's solubility characteristics are critical for pharmaceutical and chemical applications. Studies on compounds like losartan potassium have measured solubility in various solvents, providing valuable data for drug formulation and chemical processing (Guo et al., 2008).
4. Heterocyclic Compound Synthesis Potassium salts, including potassium acetate, play a significant role in the synthesis of novel heterocyclic compounds. These processes often involve complex reactions and are essential for creating various pharmaceutical and agrochemical products (D'amico et al., 1988).
5. Electrolyte Development for Potassium-Ion Batteries In the field of energy storage, potassium acetate has been explored as a water-in-salt electrolyte for potassium-ion batteries. This research is crucial for developing more efficient and sustainable battery technologies (Leonard et al., 2018).
6. Ion Association and Solvation Studies Investigations into the ion association and solvation properties of potassium acetate provide insights into the behavior of electrolytes in various solvents. This research is important for understanding the fundamental properties of ionic solutions (Tsierkezos & Molinou, 2009).
Propiedades
IUPAC Name |
potassium;2-(1-cyanocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.K/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-6H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPKMNGCAXYDJB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)[O-])C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(1-cyanocyclohexyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

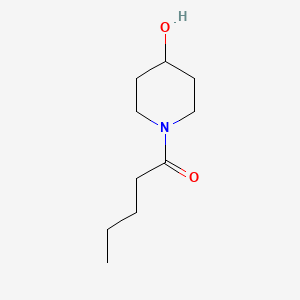
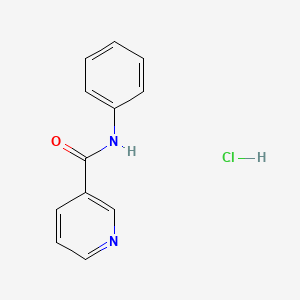
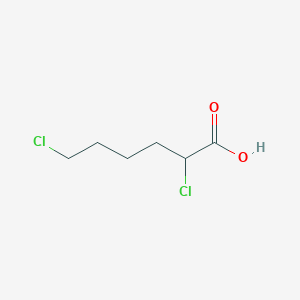
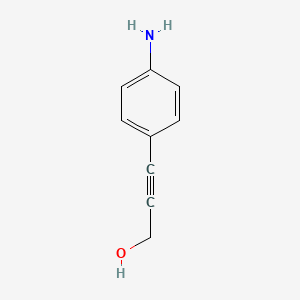
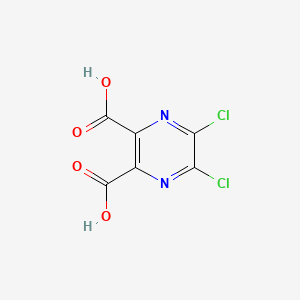
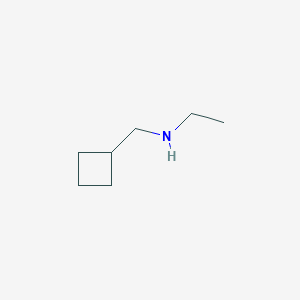

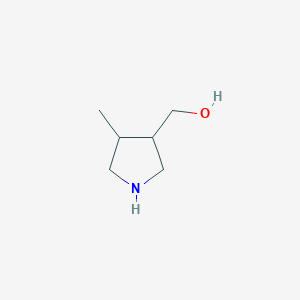
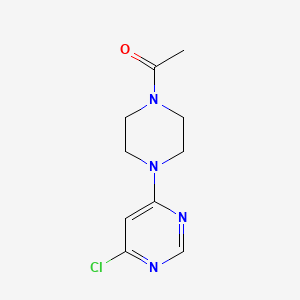
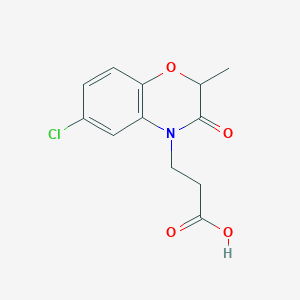
![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)
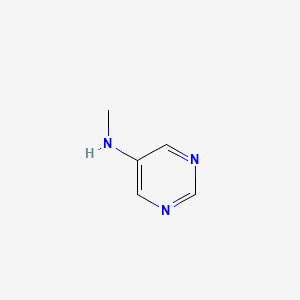
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)
